molecular formula C11H15FN4O2S B11179137 N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B11179137
M. Wt: 286.33 g/mol
InChI Key: XNRRDEYOMINCJL-UHFFFAOYSA-N
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Description

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a tetrahydrotriazine ring, which is further linked to a methanesulfonamide group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves a multi-step process The initial step often includes the preparation of the 2-fluorobenzylamine, which is then reacted with a suitable triazine precursor under controlled conditions The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Azide or cyanide derivatives

Scientific Research Applications

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
  • N-[5-(2-bromobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
  • N-[5-(2-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Uniqueness

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide stands out due to the presence of the fluorobenzyl group, which imparts unique electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15FN4O2S

Molecular Weight

286.33 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C11H15FN4O2S/c1-19(17,18)15-11-13-7-16(8-14-11)6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,14,15)

InChI Key

XNRRDEYOMINCJL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=C2F

Origin of Product

United States

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